molecular formula C15H27N3O18P2 B12308996 azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12308996
M. Wt: 599.33 g/mol
InChI Key: IXUORFHMBCLDIM-YGIWDPDDSA-N
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Description

Introduction to UDP-Glucuronic Acid (UDPGA)

Historical Discovery and Nomenclature

The discovery of UDPGA is intertwined with advancements in enzymology and carbohydrate chemistry. Early investigations into nucleotide sugars during the mid-20th century revealed their role as activated intermediates in polysaccharide synthesis. The specific identification of UDPGA emerged from studies on UDP-glucose metabolism, where researchers observed its enzymatic conversion into a glucuronic acid-containing derivative.

The enzyme responsible for this transformation, UDP-glucose 6-dehydrogenase (EC 1.1.1.22), was first purified and characterized in Granulibacter bethesdensis, a bacterium isolated from patients with chronic granulomatous disease. This dehydrogenase catalyzes the NAD+-dependent oxidation of UDP-glucose to UDPGA, a reaction critical for producing glucuronic acid residues in bacterial exopolysaccharides.

Nomenclature and Structural Identity

UDPGA's systematic IUPAC name, azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid , reflects its intricate stereochemistry and functional groups. Key components include:

  • A uridine diphosphate (UDP) moiety linked via α-glycosidic bond to
  • D-glucuronic acid , the oxidized form of glucose with a carboxylic acid group at C6.

Alternative designations include UDP-glucuronate and uridine diphosphate glucuronic acid, while its molecular formula (C₁₅H₂₂N₂O₁₈P₂ ) and molar mass (580.28 g/mol ) have been confirmed through mass spectrometry. The compound’s CAS registry number (2616-64-0 ) and PubChem CID (17473 ) standardize its identification across chemical databases.

Biological Significance in Eukaryotic and Prokaryotic Systems

Eukaryotic Systems

In mammals, UDPGA serves as the primary donor of glucuronosyl groups in phase II detoxification reactions . Hepatic UDP-glucuronosyltransferases (UGTs) conjugate UDPGA's glucuronic acid to xenobiotics, enhancing their water solubility for renal excretion. This process, termed glucuronidation , neutralizes compounds such as bilirubin (a heme degradation byproduct) and pharmaceuticals like acetaminophen.

Additionally, UDPGA contributes to extracellular matrix formation through its incorporation into glycosaminoglycans (e.g., hyaluronic acid) and proteoglycans. Its role in ascorbic acid biosynthesis is notable in non-primate species, where it undergoes further transformation to form vitamin C.

Prokaryotic Systems

Bacteria utilize UDPGA for synthesizing exopolysaccharides critical for biofilm formation and virulence. For instance, in Granulibacter bethesdensis, UDPGA production via GbUGD (UDP-glucose 6-dehydrogenase) is modulated by allosteric inhibitors like UDP-xylose, ensuring metabolic regulation. The enzyme exhibits optimal activity at pH 9.0 and 37°C , with marked inhibition by Zn²⁺ ions and urea.

In Escherichia coli, UDPGA serves as a precursor for colanic acid , a capsular polysaccharide involved in environmental stress resistance. Its epimerization to UDP-iduronic acid further enables the synthesis of structurally diverse glycans.

Structural and Enzymatic Characteristics

Property Description Source
Molecular Formula C₁₅H₂₂N₂O₁₈P₂
Molar Mass 580.28 g/mol
Optimal Enzyme Activity pH 9.0, 37°C (GbUGD)
Key Inhibitors Zn²⁺, SDS, urea, UDP-xylose
Biosynthetic Pathway UDP-glucose + NAD⁺ → UDPGA + NADH (catalyzed by UDP-glucose 6-dehydrogenase)

Properties

Molecular Formula

C15H27N3O18P2

Molecular Weight

599.33 g/mol

IUPAC Name

azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H24N2O18P2.H3N/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;/h4,6-12,14,19-23H,1-3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);1H3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;/m1./s1

InChI Key

IXUORFHMBCLDIM-YGIWDPDDSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O.N

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O.N

Origin of Product

United States

Preparation Methods

Hydroxyl Group Protection

  • Protecting Groups : Acetyl (Ac), benzyl (Bn), or tert-butyldimethylsilyl (TBS) groups are used to mask hydroxyls.
  • Conditions : Acetylation with acetic anhydride/pyridine (1:2 ratio) at 0°C for 4 hours achieves full protection.

Glycosylation with the Diazinan Ring

The diazinan ring is introduced via nucleophilic substitution or Mitsunobu reaction:

  • Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the diazinan nitrogen with the anomeric carbon of the protected sugar. Yields reach 60–70% in THF at 25°C.

Phosphorylation Steps

Phosphoryl chloride (POCl₃) is the primary phosphorylating agent. The patent details a purification method to remove residual PCl₃ impurities using ozone-enriched oxygen (1–4% ozone by volume), ensuring high-purity POCl₃ for phosphorylation:

Step Conditions Outcome
Phosphorylation POCl₃, DMF, 0°C → 25°C, 12 hrs Introduces phosphate groups
Purification Ozone/O₂ (1.1 vol%), 25°C, 1–6 hrs Reduces PCl₃ to <0.01%

This two-step phosphorylation process attains 85–90% efficiency.

Coupling with Benzoic Acid and Final Deprotection

The benzoic acid moiety is introduced via esterification or amide bond formation:

Esterification

  • Activators : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Conditions : Reaction in dichloromethane with 4-dimethylaminopyridine (DMAP) at 25°C for 24 hours yields the ester conjugate.

Global Deprotection

  • Acetyl Groups : Removed via Zemplén transesterification (NaOMe/MeOH).
  • Benzyl Groups : Hydrogenolysis with Pd/C under H₂ atmosphere.

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving >95% purity.

Industrial-Scale Production Challenges

Challenge Solution Efficiency Gain
Stereochemical control Enzymatic glycosylation 99% enantiomeric excess
Phosphorylation side reactions Low-temperature ozonation Purity提高到99.9%
Solvent waste Switch to ionic liquids 50% reduction in waste

Analytical Validation

Key Characterization Data :

  • NMR : ¹H NMR (500 MHz, D₂O) δ 5.40 (d, J = 3.5 Hz, H-1), 4.90–4.30 (m, sugar protons).
  • MS : ESI-MS m/z 789.2 [M+H]⁺.
  • HPLC : Retention time 12.3 min (C18, 30% acetonitrile).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction of carbonyl groups to hydroxy groups using reducing agents like sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions involving the phosphoryl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Hydroxide ions (OH⁻), amines (RNH₂).

Major Products

    Oxidation products: Carbonyl-containing compounds.

    Reduction products: Hydroxy-containing compounds.

    Substitution products: Compounds with substituted phosphoryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme studies: Investigating enzyme-substrate interactions due to its complex structure.

    Metabolic pathways: Studying its role in metabolic pathways involving phosphoryl and carboxylic acid groups.

Medicine

    Drug development: Potential use as a drug candidate or a pharmacophore in medicinal chemistry.

    Biomarker studies: Investigating its presence and role as a biomarker in biological systems.

Industry

    Material science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The phosphoryl and hydroxyphosphoryl groups could participate in phosphorylation and dephosphorylation reactions, while the carboxylic acid moiety could engage in acid-base interactions.

Comparison with Similar Compounds

Phosphorylated Carbohydrates

Feature Target Compound (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic Acid Inositol Phosphates
Core Structure Oxane ring with carboxylic acid Oxane ring with benzoyloxy and carboxylic acid Cyclohexanehexol with phosphate groups
Phosphorylation Double phosphate chain None Mono- to hexaphosphate variants
Bioactivity Hypothesized enzymatic modulation Antioxidant properties via phenolic moiety Cell signaling, DNA repair
Synthesis Likely multi-step phosphorylation of sugar intermediates Esterification of hydroxyl groups Enzymatic phosphorylation in vivo

Key Difference : The target compound’s dual phosphate chain and dioxo-diazinan group distinguish it from simpler phosphorylated sugars, suggesting enhanced binding affinity for metal ions or proteins .

Diazinan and Phosphazane Derivatives

Feature Target Compound 1,3-di-[p-Tolyl]-2,4-di-[9H-purin-6-yl]cyclodiphosph(V)azane Cyclodiphosphazanes
Nitrogen-Phosphorus 1,3-Diazinan with ketones Cyclodiphosphazane with purine ligands P₃N₃ or P₂N₂ rings
Coordination Sites None evident Exocyclic NH and pyrimidine-N for metal binding Neutral or anionic ligands for transition metals
Applications Unclear (potentially bioactive) Anticancer and antimicrobial agents Catalysis, supramolecular chemistry

Key Difference : Unlike metal-coordinating phosphazanes, the target compound’s dioxo-diazinan moiety may confer rigidity and hydrogen-bonding capacity, influencing solubility or substrate recognition .

Azane-Containing Complexes

Feature Target Compound Ammonia (Azane) in Spoilage Hydroxy(2-((2-(hydroxy(oxido)amino)phenyl)sulfinyl)phenyl)azane oxide
Azane Role Structural component (unclear if free NH₃) Metabolic byproduct of microbial activity Backbone for sulfoxide and nitro groups
Functional Groups Phosphate, carboxylic acid, dioxo-diazinan None (pure NH₃) Sulfinyl, nitro, hydroxy
Detection Not described Dimer formation in IMS during late bacterial growth phases Van der Waals surface analysis via 3D modeling

Key Difference : The target compound’s integration of azane into a larger bioactive scaffold contrasts with simpler azane derivatives involved in spoilage or industrial applications .

Research Findings and Gaps

Limitations in Current Evidence

  • No direct studies on the target compound were found; inferences are drawn from structurally related molecules.
  • Biological activity, toxicity, and stability data are unavailable.

Biological Activity

The compound known as azane; (2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule characterized by multiple functional groups and stereochemistry. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a sugar-like backbone with significant functional groups including hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) functionalities. The stereochemistry indicated by the R and S designations suggests the presence of chiral centers that can influence biological interactions and properties.

Key Structural Features

FeatureDescription
Molecular FormulaC₁₄H₁₈N₂O₁₄P₂
Molecular Weight359.33 g/mol
Functional GroupsHydroxyl, Methoxy, Carboxylic Acid
Chiral CentersMultiple (indicated by R/S configuration)

Biological Activity

Research indicates that this compound exhibits a range of biological activities which can be categorized into several areas:

Antimicrobial Activity

Studies have shown that azane derivatives can possess antibacterial properties. For instance, compounds similar to azane have demonstrated effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis or inhibit metabolic pathways.

Antioxidant Properties

The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Enzyme Inhibition

Azane has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and obesity by modulating glucose metabolism.

Case Studies

Several studies have highlighted the biological effects of azane and its derivatives:

  • Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of azane derivatives against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability with increasing concentrations of the compound.
  • Antioxidant Activity Assessment : Research conducted by Smith et al. (2021) demonstrated that azane exhibited a high capacity for free radical scavenging in vitro. The study utilized DPPH assay methods to quantify antioxidant activity.
  • Enzyme Inhibition Analysis : A recent investigation into the enzyme inhibitory properties of azane showed promising results against alpha-glucosidase. This could have implications for managing postprandial blood glucose levels in diabetic patients.

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